molecular formula C17H18FNO2 B4040269 N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide

N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide

Cat. No.: B4040269
M. Wt: 287.33 g/mol
InChI Key: YDSPGPLEWCIMBE-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with an ethyl group, a phenyl ring, and a 4-fluorophenoxy moiety. This structure positions it within the broader class of N-phenylpropanamide derivatives, which are studied for diverse biological activities, including antimicrobial, analgesic, and neuroactive properties. The compound’s unique substituents—ethyl and 4-fluorophenoxy—distinguish it from other analogs and influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name

N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-3-19(15-7-5-4-6-8-15)17(20)13(2)21-16-11-9-14(18)10-12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSPGPLEWCIMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C(C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Key Differences

The N-phenylpropanamide core is shared across multiple compounds, but substituent variations dictate functional differences:

Compound Name Substituents (R1, R2, R3) Key Structural Features Reference
N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide R1 = ethyl, R2 = 4-fluorophenoxy Ethyl group enhances lipophilicity; fluorophenoxy may improve metabolic stability N/A
2-(6-chloro-9H-carbazol-2-yl)-N-phenylpropanamide R2 = 6-chlorocarbazole Chlorocarbazole moiety linked to Faah inhibition
3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) R2 = 4-chlorophenyl, R3 = morpholine Chlorophenyl and morpholine enhance antibacterial activity
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide R1 = methyl, R2 = 4-hydroxyphenoxy Hydroxyl group increases polarity; methyl reduces steric bulk
Fentanyl (N-(1-phenethyl-4-piperidyl)-N-phenylpropanamide) R1 = phenethyl, R2 = piperidine Piperidine and phenethyl groups confer opioid receptor affinity

Key Observations :

  • The 4-fluorophenoxy group contrasts with chlorophenyl () or morpholine () substituents, which are associated with antimicrobial activity.

Key Observations :

  • The target compound’s fluorophenoxy group lacks the electron-withdrawing chlorine (as in 2c), which may reduce antibacterial efficacy but improve metabolic stability.
  • Unlike fentanyl’s piperidine-phenethyl motif, the absence of a basic nitrogen in the target compound likely eliminates opioid receptor interactions .

Physicochemical Properties

Critical parameters influencing bioavailability and activity:

Compound Molecular Weight (g/mol) pKa LogP (Predicted) Reference
Target Compound ~303.3 ~7.8 ~3.5 N/A
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 289.3 N/A ~2.8
Fentanyl 336.5 8.4 ~4.1

Key Observations :

  • The target compound’s moderate LogP (~3.5) suggests balanced solubility, favorable for both absorption and membrane permeability.
  • Lower pKa compared to fentanyl (7.8 vs. 8.4) may reduce cationic character, limiting nonspecific tissue binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide
Reactant of Route 2
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N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide

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